(1S,5S)-1,4-diazabicyclo[3.2.1]octane

Asymmetric synthesis Chiral ligand Enantioselective catalysis

(1S,5S)-1,4-Diazabicyclo[3.2.1]octane (CAS 887565-66-4) is a chiral, enantiomerically pure bicyclic diamine with molecular formula C₆H₁₂N₂ and molecular weight 112.17 g·mol⁻¹. The compound features a rigid [3.2.1] bridged framework bearing two tertiary amine nitrogens at the 1- and 4-positions, creating a well-defined chiral environment absent in achiral, cage-symmetric analogs such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
Cat. No. B15229820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,5S)-1,4-diazabicyclo[3.2.1]octane
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CN2CCNC1C2
InChIInChI=1S/C6H12N2/c1-3-8-4-2-7-6(1)5-8/h6-7H,1-5H2/t6-/m0/s1
InChIKeyKYCAEEFYFFBAAP-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,5S)-1,4-Diazabicyclo[3.2.1]octane – Chiral Bicyclic Diamine for Asymmetric Synthesis and Medicinal Chemistry


(1S,5S)-1,4-Diazabicyclo[3.2.1]octane (CAS 887565-66-4) is a chiral, enantiomerically pure bicyclic diamine with molecular formula C₆H₁₂N₂ and molecular weight 112.17 g·mol⁻¹ . The compound features a rigid [3.2.1] bridged framework bearing two tertiary amine nitrogens at the 1- and 4-positions, creating a well-defined chiral environment absent in achiral, cage-symmetric analogs such as 1,4-diazabicyclo[2.2.2]octane (DABCO) . The (1S,5S) absolute stereochemistry is a defining identity characteristic; the dihydrochloride salt form (CAS 887470-87-3) is frequently employed in research settings for enhanced handling and solubility . The scaffold serves as the core ring system of the TAN1251 family of alkaloids, which are known selective muscarinic M₁ receptor antagonists .

Why (1S,5S)-1,4-Diazabicyclo[3.2.1]octane Cannot Be Replaced by DABCO or Other Diazabicyclo Isomers


The [3.2.1] bridged framework of (1S,5S)-1,4-diazabicyclo[3.2.1]octane imposes fundamentally different steric, electronic, and stereochemical properties compared with superficially similar bicyclic diamines. Unlike the achiral, cage-symmetric 1,4-diazabicyclo[2.2.2]octane (DABCO), the [3.2.1] scaffold possesses a single bridgehead chiral center, making the (1S,5S) enantiomer capable of asymmetric induction . The predicted pKa (10.46) is markedly higher than DABCO's highest conjugate acid pKa (8.8), indicating substantially greater Brønsted basicity that alters catalytic and proton-transfer behavior . Positional isomers such as 3,8-diazabicyclo[3.2.1]octane place one nitrogen at the bridgehead and the other at the 3-position of the six-membered ring rather than the 4-position, changing the spatial relationship between the two amine centers and consequently their coordination geometry . Even within the 1,4-substitution pattern, the parent 1,4-diazabicyclo[3.2.1]octane skeleton yields N-acylated derivatives with potent antifilarial activity linked to a specific axial substituent conformation that cannot be recapitulated by monocyclic piperazine or 3-aminopyrrolidine analogs . These interconnected structural, electronic, and stereochemical differences mean that substituting a generic diazabicyclooctane for the (1S,5S) enantiomer is highly likely to produce divergent biological or catalytic outcomes.

Quantitative Differentiation Evidence for (1S,5S)-1,4-Diazabicyclo[3.2.1]octane – Head-to-Head and Cross-Study Comparisons


Chiral (1S,5S) Enantiomer vs. Achiral DABCO: Enantiomeric Purity for Asymmetric Applications

(1S,5S)-1,4-Diazabicyclo[3.2.1]octane is a single, defined enantiomer with absolute stereochemistry at the bridgehead carbon, whereas the widely used catalyst base DABCO (1,4-diazabicyclo[2.2.2]octane) is an achiral, cage-symmetric molecule devoid of stereogenic centers . The (1S,5S) enantiomer is commercially available at ≥97% purity as the dihydrochloride salt (CAS 887470-87-3) and as the free base at ≥98% purity (CAS 887565-66-4) . DABCO cannot provide any chiral induction in asymmetric transformations, making it unsuitable for enantioselective synthesis applications where the (1S,5S) scaffold is deployed as a chiral base, ligand, or organocatalyst .

Asymmetric synthesis Chiral ligand Enantioselective catalysis

Basicity Differentiation: pKa 10.46 for (1S,5S)-1,4-Diazabicyclo[3.2.1]octane vs. pKa 8.8 for DABCO

The predicted pKa of (1S,5S)-1,4-diazabicyclo[3.2.1]octane is 10.46±0.20 , reflecting protonation at the bridgehead (N-4) or bridged (N-1) nitrogen. In contrast, the highest conjugate acid pKa of DABCO is 8.8 (pKa₁ = 3.0, pKa₂ = 8.8 at 25 °C in water) . This corresponds to a ΔpKa of approximately 1.7 units, meaning the (1S,5S) [3.2.1] scaffold is roughly 50-fold more basic than DABCO at the first protonation equilibrium. This enhanced basicity arises from the different bridge geometry: in the [3.2.1] system, the nitrogen lone pairs experience reduced through-bond coupling and less steric compression compared with the fully symmetric [2.2.2] cage of DABCO .

Brønsted basicity Proton transfer Organocatalysis

TAN1251 Alkaloid Pharmacophore: 1,4-Diazabicyclo[3.2.1]octane Core Confers Sub-nanomolar Muscarinic M₁ Activity

The 1,4-diazabicyclo[3.2.1]octane ring system is the defining pharmacophoric core of the TAN1251 family of alkaloids (TAN1251A–D), isolated from Penicillium thomii RA-89. TAN1251A and TAN1251B inhibit acetylcholine-induced contraction of isolated guinea-pig ileum with ED₅₀ values of 8.0 nM and 10.0 nM, respectively . TAN1251A has been further characterized as a selective muscarinic M₁ subtype receptor antagonist . This biological activity is structurally contingent on the 1,4-diazabicyclo[3.2.1]octane nucleus spiro-fused to a cyclohexanone ring—a topology that cannot be replicated by the 3,8-diazabicyclo[3.2.1]octane isomer (nitrogens at bridgehead and 3-position) or by monocyclic piperazine analogs . The distinct N–N spatial distance and orientation in the [3.2.1]-1,4 framework have been characterized for the first time by X-ray crystallography and DFT calculations, establishing structural parameters that differentiate it from the nortropane (8-azabicyclo[3.2.1]octane) skeleton .

Muscarinic receptor Alkaloid scaffold Drug discovery

Antifilarial Activity: N-Acylated 1,4-Diazabicyclo[3.2.1]octanes Are Potent Microfilaricides with Defined Conformational Requirements

N-Acylated derivatives of 1,4-diazabicyclo[3.2.1]octane have been demonstrated to be potent microfilaricides in the Litomosoides carinii gerbil test system, strongly suppressing blood microfilaremia levels, though without effect on adult worms . Critically, structure-activity analysis established that the antifilarial activity requires an axial conformation of the alkyl substituent corresponding to the equatorial N-methyl group of the reference drug diethylcarbamazine (DEC) . This conformational requirement is uniquely satisfied by the 1,4-diazabicyclo[3.2.1]octane framework: the rigid bicyclic structure locks the N-acyl substituent in the necessary axial orientation, a feature that monocyclic 3-aminopyrrolidine analogs cannot enforce . Patent literature further confirms that 4-carbethoxy- and 4-diethylcarbamyl-1,4-diazabicyclo[3.2.1]octanes strongly suppress blood microfilaremia in the same model .

Antifilarial agent Microfilaricide Neglected tropical disease

Nicotinic Acetylcholine Receptor (nAChR) Modulator Chemotype: 1,4-Diazabicyclo[3.2.1]octane Derivatives as Cholinergic Ligands

The 1,4-diazabicyclo[3.2.1]octane scaffold is claimed in patent literature (US 2011/0118268 A1) as the core structure for a series of compounds that function as cholinergic ligands at nicotinic acetylcholine receptors (nAChRs) and modulators of monoamine receptors and transporters . The claimed therapeutic indications include pain, CNS disorders, neurodegenerative diseases, and substance withdrawal syndromes, reflecting the broad potential of this chemotype . The 1,4-substitution pattern distinguishes these compounds from the more extensively studied 3,8-diazabicyclo[3.2.1]octane nAChR agonist series (e.g., DBO-83, which binds to α4β2 nAChR with Kᵢ = 4.1 nM ), where the nitrogen placement at the bridgehead and 3-position produces a different pharmacophoric geometry. While binding affinity data for the 1,4-series remains primarily within patent disclosures, the distinct N–N vector of the 1,4-isomer is predicted to confer different subtype selectivity profiles compared with 3,8-isomers .

Nicotinic acetylcholine receptor CNS disorders Cholinergic ligand

Structural Uniqueness Confirmed by X-ray Crystallography: 1,4-Diazabicyclo[3.2.1]octane vs. Nortropane (8-Azabicyclo[3.2.1]octane)

The molecular structure of the 1,4-diazabicyclo[3.2.1]octane parent ring system was characterized for the first time by single-crystal X-ray structural analysis, complemented by DFT geometry optimizations and natural bond orbital (NBO) analysis . The study provides a direct structural comparison with nortropane (8-azabicyclo[3.2.1]octane), the parent framework of the tropane alkaloid ring system . Key differentiating structural parameters include the N(1)–N(4) interatomic distance, bond angles at the bridgehead, and the pyramidalization of the amine nitrogens, all of which are influenced by the presence of the second nitrogen in the 4-position of the [3.2.1] scaffold . This structural dataset is essential for computational docking studies and rational ligand design, as the experimentally validated geometry enables accurate pharmacophore modeling that generic force-field minimized structures may not reproduce .

X-ray crystallography DFT calculation Bridged heterocycle

High-Impact Application Scenarios for (1S,5S)-1,4-Diazabicyclo[3.2.1]octane Based on Quantitative Evidence


Asymmetric Organocatalysis and Chiral Ligand Design

The (1S,5S) absolute configuration provides a defined chiral environment that achiral DABCO cannot offer, enabling enantioselective transformations. The predicted pKa of 10.46—approximately 50-fold higher basicity than DABCO (pKa 8.8)—makes this scaffold suitable for base-mediated asymmetric reactions requiring stronger deprotonation capacity, such as enantioselective Baylis-Hillman reactions, chiral phase-transfer catalysis, or as a chiral Brønsted base in Michael additions . Researchers should specify the (1S,5S) enantiomer and request certificate of analysis confirming enantiomeric purity when sourcing.

Muscarinic M₁ Receptor Antagonist Drug Discovery

The TAN1251 alkaloids, built on the 1,4-diazabicyclo[3.2.1]octane core, demonstrate sub-nanomolar muscarinic M₁ antagonist activity (ED₅₀ = 8.0–10.0 nM) . This scaffold serves as a validated starting point for CNS drug discovery programs targeting cognitive disorders, Alzheimer's disease, or other cholinergic dysfunction indications. The rigid bicyclic framework enforces a specific N–N geometry that is distinct from the 3,8-diazabicyclo[3.2.1]octane isomer series, potentially leading to differentiated subtype selectivity profiles . Procurement of the (1S,5S) enantiomer as a synthetic intermediate enables enantiospecific construction of TAN1251 analogs.

Conformationally Constrained Antifilarial Lead Optimization

N-Acylated 1,4-diazabicyclo[3.2.1]octane derivatives are potent microfilaricides in the Litomosoides carinii gerbil model, with activity linked to the axial conformation of the N-substituent that is uniquely enforced by the bicyclic scaffold . Medicinal chemistry teams pursuing neglected tropical disease targets can use this scaffold to lock the pharmacophore in the bioactive conformation, a feature not achievable with flexible monocyclic 3-aminopyrrolidine or piperazine analogs. The (1S,5S) chirality further allows exploration of enantiomer-dependent antifilarial activity.

Nicotinic Acetylcholine Receptor (nAChR) Modulator Development

The 1,4-diazabicyclo[3.2.1]octane scaffold is the claimed core of a patent family covering nAChR cholinergic ligands and monoamine receptor modulators with potential applications in pain, neurodegeneration, and substance withdrawal . While the 3,8-isomer series (e.g., DBO-83, Kᵢ = 4.1 nM at α4β2) has publicly disclosed affinity data, the 1,4-series offers a structurally distinct N–N vector that may access different nAChR subtype selectivity. Sourcing the (1S,5S) scaffold enables exploration of this patent space with defined stereochemistry.

Quote Request

Request a Quote for (1S,5S)-1,4-diazabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.